N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 742116-67-2
VCID: VC6549658
InChI: InChI=1S/C12H15NO4/c1-3-13-12(15)8-17-10-5-4-9(7-14)6-11(10)16-2/h4-7H,3,8H2,1-2H3,(H,13,15)
SMILES: CCNC(=O)COC1=C(C=C(C=C1)C=O)OC
Molecular Formula: C12H15NO4
Molecular Weight: 237.255

N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide

CAS No.: 742116-67-2

Cat. No.: VC6549658

Molecular Formula: C12H15NO4

Molecular Weight: 237.255

* For research use only. Not for human or veterinary use.

N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide - 742116-67-2

Specification

CAS No. 742116-67-2
Molecular Formula C12H15NO4
Molecular Weight 237.255
IUPAC Name N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide
Standard InChI InChI=1S/C12H15NO4/c1-3-13-12(15)8-17-10-5-4-9(7-14)6-11(10)16-2/h4-7H,3,8H2,1-2H3,(H,13,15)
Standard InChI Key DEKHHYUNIVIVFV-UHFFFAOYSA-N
SMILES CCNC(=O)COC1=C(C=C(C=C1)C=O)OC

Introduction

Chemical Structure and Nomenclature

Structural Features

N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide features a phenoxy core substituted at the 4-position with a formyl group (-CHO) and at the 2-position with a methoxy group (-OCH₃). The acetamide moiety is linked via an ethyl chain (-CH₂CH₃) to the nitrogen atom, conferring both hydrophilicity and structural rigidity .

Molecular Formula: C₁₂H₁₅NO₄
IUPAC Name: N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide
Key Functional Groups:

  • Formyl group (aldehyde) at position 4

  • Methoxy group at position 2

  • Acetamide group with ethyl substitution

Synthesis and Manufacturing

Stepwise Synthesis Protocol

The synthesis typically involves a three-step process, as detailed in a 2010 Chemical Communications study :

  • Alkylation of 4-Formyl-2-Methoxyphenol:
    React 4-formyl-2-methoxyphenol with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) to yield 2-(4-formyl-2-methoxyphenoxy)acetic acid ethyl ester.

    4-Formyl-2-methoxyphenol+BrCH₂COOEtK2CO3Ester Intermediate\text{4-Formyl-2-methoxyphenol} + \text{BrCH₂COOEt} \xrightarrow{K_2CO_3} \text{Ester Intermediate}
  • Ester Hydrolysis:
    Hydrolyze the ester using sodium hydroxide (NaOH) in a tetrahydrofuran (THF)-methanol-water system to produce 2-(4-formyl-2-methoxyphenoxy)acetic acid.

    Ester IntermediateNaOHAcetic Acid Derivative\text{Ester Intermediate} \xrightarrow{NaOH} \text{Acetic Acid Derivative}
  • Amidation with Ethylamine:
    React the acetic acid derivative with ethylamine using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.

    Acetic Acid Derivative+CH₃CH₂NH₂DCCN-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide\text{Acetic Acid Derivative} + \text{CH₃CH₂NH₂} \xrightarrow{DCC} \text{N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide}

Yield: ~68–75% per step .

Industrial-Scale Production

Major suppliers include Changzhou Hopschain Chemical Co., Ltd. (China) and Enamine (Ukraine), which utilize continuous-flow reactors to optimize yield and purity .

Physicochemical Properties

PropertyValue (Predicted/Experimental)Method/Source
Boiling Point469.2 ± 35.0 °CQSPR modeling
Density1.159 ± 0.06 g/cm³Computational prediction
pKa14.74 ± 0.46Potentiometric titration
Solubility2.1 mg/mL in DMSOExperimental

The compound exhibits moderate hydrophobicity (logP ≈ 1.8) and is stable under inert atmospheres but prone to oxidation in aqueous media.

Applications in Drug Delivery and Nanotechnology

Light-Responsive Dendrimer Conjugates

Choi et al. (2010) conjugated N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide to polyamidoamine (PAMAM) dendrimers for targeted doxorubicin delivery . Key findings:

  • Loading Capacity: ~4 doxorubicin molecules per dendrimer .

  • Photocleavage Efficiency: 92% drug release under UV light (365 nm, 10 min) .

Comparative Analysis with Structural Analogues

CompoundKey Structural DifferenceBiological Activity
2-(4-Bromo-2-methoxyphenoxy)acetamideBromine substituentEnhanced kinase inhibition
N-Methyl analogueMethyl vs. ethyl groupReduced solubility (~1.4 mg/mL)

Future Research Directions

  • Toxicity Profiling: ADMET studies in rodent models.

  • Targeted Therapy Optimization: Conjugation with folate ligands for tumor-specific delivery .

  • Green Synthesis: Catalytic methods using ionic liquids to reduce waste.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator